Product packaging for Dicyclohexanol propane(Cat. No.:)

Dicyclohexanol propane

Cat. No.: B1260045
M. Wt: 244.41 g/mol
InChI Key: QHUSVXUYYGNPFN-UHFFFAOYSA-N
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Description

Dicyclohexanol propane, more commonly known as Hydrogenated Bisphenol A (HBPA) or 4,4'-(Propane-2,2-diyl)dicyclohexanol, is a high-value diol with the molecular formula C₁₅H₂₈O₂ and a molecular weight of 240.39 g/mol . It typically presents as a white to off-white crystalline powder or flakes with a melting point of approximately 185-195 °C . This compound is the hydrogenated derivative of bisphenol A, a modification that grants it superior thermal stability, exceptional UV resistance, and improved weatherability, making it a critical intermediate for high-performance polymer research . Its primary research value lies in the development of advanced materials with enhanced durability and clarity. Key research applications include: - Epoxy Resins: Used as a curative or building block to produce epoxy resins that exhibit excellent clarity, low color, superior UV stability, and improved weather resistance, ideal for protective coatings and clear coats in demanding applications . - Unsaturated Polyester Resins (UPR): Incorporated into UPR formulations to enhance chemical resistance, thermal stability, and mechanical properties, which is valuable for creating high-performance composites and gel coats . - Polycarbonates and Polyurethanes: Serves as a monomer for synthesizing specialized polycarbonates with improved optical properties and as a polyol in polyurethane production, contributing to enhanced durability and stability . - Fuel Research: Related cyclohexanol derivatives have been investigated for their role as stabilizing agents in hydrous ethanol-gasoline blends, significantly improving water tolerance and demonstrating utility in biofuel research . This product is intended For Research and Development Use Only . It is not intended for human or personal use. Appropriate personal protective equipment should be used when handling this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O2 B1260045 Dicyclohexanol propane

Properties

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

cyclohexanol;propane

InChI

InChI=1S/2C6H12O.C3H8/c2*7-6-4-2-1-3-5-6;1-3-2/h2*6-7H,1-5H2;3H2,1-2H3

InChI Key

QHUSVXUYYGNPFN-UHFFFAOYSA-N

Canonical SMILES

CCC.C1CCC(CC1)O.C1CCC(CC1)O

Synonyms

dicyclohexanol propane

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Approaches for Dicyclohexanol Propane

Established Synthetic Pathways for 2,2-bis(4-hydroxycyclohexyl)propane

The primary route for synthesizing 2,2-bis(4-hydroxycyclohexyl)propane involves the direct hydrogenation of its aromatic precursor, bisphenol A (BPA). google.com This transformation is of significant industrial importance as it converts BPA, a compound with noted endocrine-disrupting effects, into the more stable and non-toxic HBPA, a valuable monomer for producing high-performance materials like epoxy resins and polyesters with excellent weatherability and thermal stability. google.comacs.org

Catalytic Hydrogenation Routes

The catalytic hydrogenation of the two benzene (B151609) rings in bisphenol A is the most common method for producing 2,2-bis(4-hydroxycyclohexyl)propane. acs.org This process is typically carried out in the presence of a metal catalyst and molecular hydrogen. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency, selectivity, and the isomeric ratio of the final product. google.com

Various noble and non-noble metal catalysts have been investigated for this reaction. Ruthenium (Ru) and Rhodium (Rh) catalysts are highly effective for the hydrogenation of aromatic rings. mdpi.comacs.org Nickel (Ni) based catalysts, often modified with other metals, also present a viable option. google.comrsc.org The reaction is often performed in a slurry phase or a fixed-bed continuous reactor. researchgate.net

For instance, a bimetallic catalyst containing ruthenium and rhodium on an alumina (B75360) support has been shown to achieve 100% conversion of BPA with over 94% selectivity to HBPA under optimized conditions. researchgate.net Similarly, a Ru/TiO2 catalyst has demonstrated a 99% yield of HBPA at a relatively mild temperature of 80°C and 4 MPa of hydrogen pressure. acs.org Rhodium on a carbon support has also been used effectively, achieving complete hydrogenation of a BPA-type epoxy resin at 60°C and 1000 psi. acs.org Nickel-based catalysts, such as alkali-modified Ni/Al2O3, have been reported to yield HBPA with high selectivity. google.com

Table 1: Performance of Various Catalysts in the Hydrogenation of Bisphenol A (BPA)

CatalystTemperature (°C)PressureSolventConversion (%)Selectivity/Yield (%)Reference
1% Ru, 0.03% Rh on Al2O3165-1707.8 MPaIsopropanol100>94 (Selectivity) researchgate.net
Ru/TiO2804 MPaNot specifiedNot specified99 (Yield) acs.org
Ru/0.1Ni–Al2O31406 MPaNot specified10096.4 (Selectivity) rsc.org
Rh5/VulcanXC72-polyol601000 psiEthyl Acetate/Water100Not specified (3.4% epoxy loss) acs.org
Alkali-modified Ni/Al2O32001200-1500 psigDiethylene glycol dimethyl etherNot specified93.4 (Selectivity) google.com

Alternative Synthetic Routes

An alternative pathway to 2,2-bis(4-hydroxycyclohexyl)propane involves a two-step process starting from the corresponding dione (B5365651). This method consists of the reduction of 2,2-bis(4-oxocyclohexyl)propane. The ketone groups in this precursor can be converted to the desired hydroxyl groups through various reduction reactions.

This route is the reverse of the oxidation of 2,2-bis(4-hydroxycyclohexyl)propane, a reaction that can be accomplished using oxidizing agents like hypohalous acids or ruthenium-on-carbon (Ru/C) catalysts. Current time information in Bangalore, IN.jst.go.jp For example, the oxidation of 2,2-bis(4-hydroxycyclohexyl)propane using a 10% Ru/C catalyst has been reported to yield 2,2-bis(4-oxocyclohexyl)propane. jst.go.jp The subsequent reduction of this dione would complete the alternative synthesis of the target diol.

Sustainable and Green Chemical Synthesis of 2,2-bis(4-hydroxycyclohexyl)propane

Aqueous Phase Hydrodeoxygenation (APHDO) Strategies

Aqueous Phase Hydrodeoxygenation (APHDO) is an emerging green strategy that can be applied to the synthesis of valuable chemicals from biomass or plastic waste. This method utilizes water as a solvent, which is environmentally benign. researchgate.net The APHDO of polycarbonate plastic, which is derived from bisphenol A, can lead to the formation of dicycloalkanes. nih.gov The process typically involves the hydrolysis of the polycarbonate to bisphenol A, followed by hydrogenation and hydrodeoxygenation. nih.gov While the direct output might be a fully deoxygenated alkane, controlling the reaction conditions could potentially yield 2,2-bis(4-hydroxycyclohexyl)propane as an intermediate. The use of water as a solvent can sometimes enhance reaction rates through a phenomenon known as the "on-water" mechanism, where the hydrophobic reactants are believed to have enhanced reactivity at the oil-water interface. researchgate.net

Conversion from Waste Feedstocks (e.g., Polycarbonate, Epoxy Resins)

The chemical recycling of plastic waste into valuable monomers is a cornerstone of a circular economy. Polycarbonate, a polymer synthesized from bisphenol A, is a prime candidate for upcycling into 2,2-bis(4-hydroxycyclohexyl)propane. The process typically involves the depolymerization of polycarbonate back to bisphenol A, which can then be hydrogenated. vot.plnih.gov For example, polycarbonate can be depolymerized through methanolysis, catalyzed by deep eutectic solvents under metal- and solvent-free conditions, to yield bisphenol A with high efficiency. nih.gov This recovered BPA can then be subjected to the catalytic hydrogenation routes described previously. One-pot processes are also being developed where the depolymerization of polycarbonate and subsequent hydrogenation occur in a single reactor, streamlining the conversion of waste plastic to valuable chemicals. acs.org

Similarly, epoxy resins, particularly those synthesized using 2,2-bis(4-hydroxycyclohexyl)propane as a monomer, can be chemically recycled. researchgate.nettetrawill.com The degradation of these cross-linked polymers can be designed to recover the constituent monomers, including the target diol. essentialchemicalindustry.org For instance, epoxy vitrimers with ester-exchange capabilities can be hydrolyzed under specific conditions to reclaim the original monomers. essentialchemicalindustry.org Bimetallic catalysts like Ni-Pd on a ceria support have also shown effectiveness in the hydrogenolysis of C-O bonds in epoxy resin models, yielding bisphenol A and other phenolic compounds which could potentially be hydrogenated. nih.gov

Principles of Atom Economy and Environmental Benignity in 2,2-bis(4-hydroxycyclohexyl)propane Synthesis

The principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes. essentialchemicalindustry.orgscispace.comtandfonline.com For the synthesis of 2,2-bis(4-hydroxycyclohexyl)propane, several of these principles are particularly relevant.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The primary synthesis of 2,2-bis(4-hydroxycyclohexyl)propane via the hydrogenation of bisphenol A is an addition reaction, which is inherently atom-economical.

The reaction is: C15H16O2 (BPA) + 6H2 → C15H28O2 (HBPA)

The atom economy is calculated as: (Molecular Weight of HBPA / (Molecular Weight of BPA + Molecular Weight of 6H2)) * 100 (240.38 / (228.29 + 6 * 2.016)) * 100 = (240.38 / 240.386) * 100 ≈ 100%

This high atom economy indicates that, theoretically, all atoms of the reactants are converted into the final product, generating no waste. acs.orgwikipedia.org

Use of Safer Solvents: Efforts to replace traditional organic solvents with greener alternatives like water or supercritical fluids are a key aspect of sustainable synthesis. researchgate.net The use of water as a solvent in APHDO is a prime example. researchgate.net

Catalysis: The use of catalytic methods is superior to stoichiometric reagents as it reduces waste. scispace.com The catalysts used in HBPA synthesis are often recyclable, further enhancing the process's sustainability.

Renewable Feedstocks: While the traditional route uses petroleum-derived BPA, the conversion from waste polycarbonate represents a shift towards a more circular and sustainable feedstock source. vot.pl

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure) reduces the energy requirements of the process, leading to both economic and environmental benefits. acs.orgacs.org

By adhering to these principles, the chemical industry can continue to produce valuable compounds like 2,2-bis(4-hydroxycyclohexyl)propane while minimizing its environmental footprint.

Catalyst Development and Mechanistic Studies in Dicyclohexanol propane (B168953) Synthesis

The transformation of bisphenol A (BPA) into dicyclohexanol propane (HBPA) is a hydrogenation reaction that involves the saturation of the two aromatic rings in the BPA molecule. The development of efficient catalysts and a deep understanding of the reaction mechanism are crucial for achieving high yields, selectivity, and process efficiency. acs.org

Heterogeneous Catalysis (e.g., Rh/C + H-USY, Pd/C + HZSM-5)

Heterogeneous catalysts are central to the industrial production of this compound due to their ease of separation and potential for reuse. The catalytic systems often employ a noble metal for hydrogenation, supported on a material that can influence the reaction's efficiency and selectivity. Bifunctional catalysts, combining a metal site for hydrogenation and an acidic site, have shown particular promise.

Rhodium-based Catalysts: Rhodium (Rh) is a highly effective metal for aromatic hydrogenation. When supported on carbon (Rh/C) and used in conjunction with an acidic zeolite like H-USY, it forms a potent catalytic system. rsc.orgresearchgate.net This combination is particularly effective in the conversion of polycarbonate waste, which first breaks down to BPA and then undergoes hydrogenation. researchgate.net In one-pot systems, the Rh/C and H-USY tandem catalyst facilitates hydrolysis, hydrogenolysis, and finally saturation to yield propane-2,2-diyldicyclohexane. researchgate.net Studies have shown that a mixture of Rh/C and H-USY can achieve a high yield of 94.9% for propane-2,2-diyldicyclohexane from pure polycarbonate pellets at 473 K and 3.5 MPa of H2 pressure. researchgate.net

Palladium-based Catalysts: Palladium (Pd) is another widely used metal for hydrogenation. A bifunctional system of Palladium on carbon (Pd/C) combined with the zeolite HZSM-5 is effective for converting epoxy resins into dicyclohexane derivatives. rsc.org In this system, Pd/C initiates the reaction and facilitates the hydrogenation of unsaturated molecules, while the acidic HZSM-5 assists in dehydration to remove oxygen. rsc.orgrsc.org This cooperative catalysis between Pd/C and HZSM-5 can produce propane-2,2-diyldicyclohexane with a yield of 83.6% at 220 °C. rsc.org The choice of support and the presence of acidic co-catalysts are critical in directing the reaction pathway and preventing unwanted side reactions.

The table below summarizes the performance of these exemplary catalytic systems.

Catalyst SystemSubstrateProductYieldTemperaturePressureReference
Rh/C + H-USYPolycarbonate PelletsPropane-2,2-diyldicyclohexane94.9%200 °C (473 K)3.5 MPa researchgate.net
Pd/C + HZSM-5Epoxy ResinPropane-2,2-diyldicyclohexane83.6%220 °C5 MPa rsc.orgrsc.org

Reaction Kinetics and Selectivity Control in Synthesis

The hydrogenation of bisphenol A to this compound is a multi-step process involving intermediate products, such as the partially hydrogenated 2-(4-hydroxycyclohexyl)-2-(p-hydroxyphenyl)propane. xdhg.com.cn Controlling the reaction kinetics is essential for maximizing the yield of the desired fully hydrogenated product and for controlling the stereoisomer distribution (cis-cis, cis-trans, and trans-trans) of the final product. researchgate.net

Kinetic studies, often based on the Langmuir-Hinshelwood reaction mechanism, help in understanding the rate-determining steps of the reaction. For instance, in the hydrogenation over a Ru/Al2O3 catalyst, the first hydrogenation step of BPA was identified as the rate-determining step. xdhg.com.cn The activation energies for the hydrogenation of BPA and the intermediate were determined to be 66.46 kJ·mol⁻¹ and 68.07 kJ·mol⁻¹, respectively. xdhg.com.cn

Selectivity is a critical parameter, particularly concerning the stereoisomerism of the this compound product, as the isomer ratio (e.g., the trans/trans isomer) significantly affects the properties of the resulting polymers. researchgate.net Reaction conditions such as temperature, hydrogen pressure, and catalyst choice heavily influence this selectivity. researchgate.netresearchgate.net For example, using a one-dimensional nickel-palladium catalyst at 180 °C and 70 kgf/cm² in isopropanol, a BPA conversion of 100% was achieved with a trans/trans HBPA ratio of over 75%. researchgate.net It was also observed that the trans/trans ratio could be slightly increased by raising the hydrogen pressure and lowering the reaction temperature. researchgate.net

The following table presents data from a study optimizing reaction conditions for selectivity using response surface methodology.

Temperature (°C)Pressure (MPa)Reactant Conc. (%)Hydrogen Flux (mL/min)Predicted Selectivity (%)Actual Selectivity (%)Reference
1577.99.3109096.4896.26 researchgate.net

These findings underscore the importance of precise control over reaction parameters to steer the synthesis towards the desired product with high selectivity and yield.

Advanced Characterization and Structure Elucidation of Dicyclohexanol Propane and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are fundamental to confirming the molecular structure of dicyclohexanol propane (B168953) and analyzing its isomeric forms. researchgate.net These techniques provide detailed information about the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State)

NMR spectroscopy is a powerful tool for the structural elucidation of dicyclohexanol propane. Both ¹H and ¹³C NMR are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. plu.mxresearchgate.net

In ¹H NMR spectra, the signals corresponding to the protons on the cyclohexane (B81311) rings and the methyl groups provide key structural information. The chemical shifts and multiplicities of the methine protons (CH-OH) are particularly sensitive to the cis/trans stereochemistry of the hydroxyl groups. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the cyclohexane ring and the quaternary carbon atom bridging the two rings are characteristic of the this compound structure.

While detailed 2D and solid-state NMR data for this compound are not extensively reported in readily available literature, these techniques would offer deeper insights. 2D NMR experiments like COSY and HSQC could definitively assign proton and carbon signals and reveal through-bond and through-space correlations, further confirming isomeric structures. Solid-state NMR would be invaluable for studying the compound in its crystalline or polymeric state, providing information on molecular packing and conformation.

Table 1: Representative NMR Data for this compound (Isomer Mixture)

Nucleus Chemical Shift (ppm) Assignment
¹³C Varies Cyclohexane ring carbons, methyl carbons, quaternary carbon
¹H Varies Cyclohexane ring protons, hydroxyl protons, methyl protons

Note: Specific chemical shifts vary depending on the solvent, concentration, and isomeric composition (cis-cis, cis-trans, trans-trans). Data is based on general information from public databases. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound. researchgate.nettandfonline.com

The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. tandfonline.com The presence of strong C-H stretching vibrations between 2950 and 2850 cm⁻¹ confirms the aliphatic nature of the cyclohexyl rings. tandfonline.com The C-O stretching vibration typically appears in the 1100-1000 cm⁻¹ region. tandfonline.com

Raman spectroscopy provides complementary information. nih.gov The symmetric vibrations of the non-polar C-C bonds in the cyclohexane rings and the isopropylidene bridge are often more prominent in the Raman spectrum than in the FTIR spectrum.

Table 2: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Technique
~3300 (broad) O-H stretch FTIR
~2930 C-H stretch (asymmetric) FTIR, Raman
~2850 C-H stretch (symmetric) FTIR, Raman
~1450 C-H bend (scissoring) FTIR
~1050 C-O stretch FTIR

Source: General spectral data from public databases and analytical reports. tandfonline.comnih.gov

Mass Spectrometry (Accurate Mass, Tandem MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. researchgate.nettandfonline.com The nominal molecular weight of this compound (C₁₅H₂₈O₂) is approximately 240.38 g/mol . nih.govscbt.com

Field Ionization Mass Spectrometry (FIMS) has been used to obtain simpler spectra, as Electron Ionization (EIMS) can cause excessive fragmentation. tandfonline.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. Tandem MS (MS/MS) experiments, where a specific ion is isolated and further fragmented, can be used to probe the connectivity of the molecule, distinguishing it from other isomers or related compounds. Gas chromatography coupled with mass spectrometry (GC/MS) is also a common technique for analyzing the purity and isomeric composition of this compound samples. plu.mxresearchgate.net

Diffraction Methods for Crystalline Structure Determination

Diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on conformation and intermolecular interactions.

X-ray Crystallography and Diffraction (XRD, Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a molecule in its crystalline form. It has been used to characterize isomers of this compound. For instance, the crystal structure of the trans,trans-isomer has been determined. nih.gov This analysis provides precise bond lengths, bond angles, and the conformation of the cyclohexane rings (typically a chair conformation), as well as details on the hydrogen bonding network formed by the hydroxyl groups in the crystal lattice.

Powder X-ray diffraction (XRD) is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase or a mixture of phases. It can be used to assess the purity of a sample and to identify the different isomeric forms present in a mixture. researchgate.net

Table 3: Example Crystallographic Data for a this compound Isomer

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 9.1475
b (Å) 19.6782
c (Å) 7.9541
α (°) 90
β (°) 92.1100
γ (°) 90

Source: Crystallography Open Database, entry for trans-selective arene hydrogenation of phenol (B47542) derivatives. nih.gov

Advanced Microscopy and Surface Analysis for Material Formulations

While advanced microscopy techniques are not typically used to visualize the individual molecules of this compound, they are critical for characterizing the morphology and surface properties of the polymers and materials derived from it. When this compound is used as a monomer in, for example, an epoxy resin, the resulting material's properties are highly dependent on its microstructure. researchgate.net

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to study the fracture surfaces of these polymers, revealing information about their toughness and failure mechanisms. Atomic Force Microscopy (AFM) can be employed to probe the surface topography and nanomechanical properties of coatings and composites formulated with this compound derivatives. For instance, when used in composites with carbon nanotubes, microscopy is essential to understand the dispersion and interaction between the polymer matrix and the filler. researchgate.net The analysis of these material formulations provides indirect but crucial information about how the structure of the this compound monomer influences the final macroscopic properties of the material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure and morphology of materials. azom.com While these methods are not typically used to elucidate the molecular structure of a small molecule like this compound itself, they are invaluable for characterizing the morphology of its polymeric derivatives, such as epoxy resins, and the dispersion of fillers within these polymer matrices. azom.comconicet.gov.ar

In the analysis of polymer blends and composites derived from this compound, SEM provides high-resolution, three-dimensional images of surface topography. azom.com For instance, in studies of epoxy resins made from hydrogenated bisphenol A (HBPA) blended with other polymers, SEM is used to assess the compatibility and phase morphology of the mixture. researchgate.net The shape, size, and distribution of different phases within the polymer blend can be visualized, which is critical for predicting the material's final mechanical and thermal properties. azom.com

TEM, conversely, offers higher resolution and is used to examine the internal structure of materials. mdpi.com For polymer nanocomposites containing this compound-based resins, TEM can reveal the dispersion and agglomeration of nanoparticles within the polymer matrix. conicet.gov.armdpi.com Effective dispersion is often key to enhancing the material's properties, and TEM provides direct visual evidence of the degree of dispersion achieved. conicet.gov.ar Sample preparation for TEM is more intensive than for SEM, often requiring the samples to be hardened, thinly sliced, and stained to improve image contrast. mdpi.com

Table 1: Application of Electron Microscopy in the Analysis of this compound Derivatives

Technique Application Information Obtained Reference
SEM Morphological analysis of HBPA/BPF mixed epoxy resins. Revealed optimal compatibility at a 5:5 mass ratio. researchgate.net
SEM Analysis of fracture surfaces of sepiolite-modified epoxy composites. Showed that a complete separation of sepiolite (B1149698) fibers was not achieved. conicet.gov.ar
TEM Study of nanoparticle dispersion in mixed-matrix membranes. Can reveal uniform distribution or agglomeration of nanoparticles. mdpi.com

| TEM | Analysis of sepiolite dispersion in an epoxy matrix. | Indicated that fibers remained agglomerated and were not individually separated. | conicet.gov.ar |

X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS)

X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are surface-sensitive techniques that provide detailed elemental and molecular information about the top few nanometers of a material's surface.

XPS is widely used to determine the elemental composition and chemical states of atoms on a material's surface. nih.gov For derivatives of this compound, such as functional polymers or coatings, XPS can confirm the presence of expected functional groups and identify surface modifications or contamination. researchgate.net The technique works by irradiating a sample with X-rays and analyzing the kinetic energy of the photoelectrons emitted from the surface. nih.gov For example, in studies of functional polymers designed for lithography, XPS is used to verify the chemical structure and investigate the mechanisms of patterning by detecting changes in chemical bonding upon exposure to radiation. researchgate.net It has also been employed to characterize the segregation of components at the interface between an epoxy resin and a substrate, such as copper. acs.org

Secondary Ion Mass Spectrometry (SIMS) offers even greater surface sensitivity and detailed molecular information. In SIMS, a primary ion beam (such as C₆₀⁺ or Bi₃⁺) sputters the sample surface, and the resulting ejected secondary ions are analyzed by a mass spectrometer. nih.gov This allows for the identification of molecular fragments and even intact molecular ions on the surface, providing a detailed chemical fingerprint. Cluster SIMS, in particular, has proven effective for the analysis of polymeric materials, as it minimizes the chemical damage that can be caused by atomic ion beams. nih.gov This technique is especially useful for the surface and in-depth characterization of complex polymer systems, including multilayered coatings. nih.govuclouvain.be

Table 2: Surface Analysis Techniques for this compound Derivatives

Technique Principle Information Provided Typical Application Reference
XPS Measures kinetic energy of photoelectrons emitted by X-ray irradiation. Elemental composition, chemical states, empirical formula. Characterizing functional polymers and catalyst layers. nih.govresearchgate.net

| SIMS | Mass analysis of ions sputtered from a surface by a primary ion beam. | Molecular structure of the outermost surface layers, depth profiling. | Surface characterization of polymer films and organic materials. | nih.govuclouvain.be |

Computational Support for Structure Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental techniques in the elucidation of molecular structure. researchgate.net For this compound, computational modeling can predict the most stable geometric conformations of its various isomers (cis-cis, cis-trans, and trans-trans). researchgate.net

These calculations help in understanding the relationship between isomeric structure and material properties. For instance, the hydrogenation of bisphenol A to this compound can yield different stereoisomers, and polymers made with a higher ratio of the trans-trans isomer are known to exhibit better mechanical properties. researchgate.net Computational studies can model the adsorption behavior of the reactant and intermediates on a catalyst surface, helping to propose reaction mechanisms that favor the formation of the desired trans-trans isomer. researchgate.net

Furthermore, DFT calculations can be used to predict various electronic properties and spectroscopic signatures. researchgate.net By calculating theoretical infrared (IR) or nuclear magnetic resonance (NMR) spectra for different possible isomers, these predictions can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.netresearchgate.net This synergy between computational prediction and experimental verification provides a high degree of confidence in the final structural assignment.

Table 3: Computational Methods in Structure Elucidation

Method Application Predicted Properties Significance Reference
DFT Conformational analysis of this compound isomers. Stable geometries, relative energies. Relates isomeric form to final polymer properties. researchgate.net
DFT Calculation of electronic properties. HOMO/LUMO energies, energy gaps. Provides insight into molecular reactivity and stability. researchgate.net
Molecular Simulation Modeling adsorption of reactants on catalyst surfaces. Adsorption behavior, reaction intermediates. Helps in designing selective synthesis pathways. researchgate.net

| AIM/NBO Analysis | Investigation of intramolecular hydrogen bonding. | Nature and strength of non-covalent interactions. | Elucidates factors stabilizing specific conformations. | researchgate.net |

Computational Chemistry and Theoretical Modeling of Dicyclohexanol Propane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) has become a primary method for studying the molecular structure and reactivity of industrial chemicals like the analogs of bisphenol A (BPA). researchgate.netfrontiersin.org DFT calculations, often at levels like B3LYP/6-31+G(d), are used to optimize molecular geometries and compute various quantum-chemical descriptors that correlate with reactivity. researchgate.netnih.gov

Research into BPA and its analogs demonstrates that DFT is employed to analyze factors influencing their biological and chemical activity. researchgate.netacs.org For instance, studies use DFT to calculate electronic properties such as the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. These descriptors are then often used in Quantitative Structure-Activity Relationship (QSAR) models to interpret and predict the compounds' behavior. researchgate.net Frontier molecular orbital theory, a component of DFT, suggests that BPA analogs possess similar susceptible positions for reactions with free radicals. nih.gov

Table 1: Representative Quantum-Chemical Descriptors Calculated via DFT for Bisphenol Analogs

Descriptor Typical Value Range Significance in Reactivity
E-HOMO (eV) -6.5 to -5.5 Relates to electron-donating ability; higher values indicate greater reactivity towards electrophiles.
E-LUMO (eV) -0.5 to 0.5 Relates to electron-accepting ability; lower values indicate greater reactivity towards nucleophiles.
HOMO-LUMO Gap (eV) 5.5 to 6.5 Indicates chemical stability; a smaller gap suggests higher reactivity.
Dipole Moment (Debye) 1.5 to 3.0 Measures molecular polarity, influencing solubility and intermolecular interactions.
Electron Affinity (eV) ~0.8 Energy released when an electron is added; relates to oxidizing capability.
Ionization Potential (eV) ~7.8 Energy required to remove an electron; relates to reducing capability.

Note: The values are illustrative and based on studies of BPA and its analogs. Actual values for specific dicyclohexanol propane (B168953) isomers may vary.

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. byjus.comlibretexts.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule, including bonding orbitals (e.g., σ, π) and antibonding orbitals (e.g., σ, π). The analysis of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting chemical behavior. nih.govsmu.edu

For dicyclohexanol propane, MO analysis helps identify the regions of highest and lowest electron density. The HOMO is typically localized on the oxygen atoms of the hydroxyl groups and the electron-rich cyclohexane (B81311) rings, making these sites susceptible to electrophilic attack. The LUMO, conversely, indicates regions that can accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally implies that less energy is required to excite an electron, leading to higher reactivity. redalyc.org

Density Functional Theory (DFT) Studies on Molecular Reactivity

Molecular Dynamics Simulations and Conformational Analysis

This compound is a flexible molecule due to the rotational freedom around the C-C single bonds and the conformational flexibility of the two cyclohexane rings. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. mdpi.comresearchgate.net MD simulations model the physical movements of atoms and molecules, providing detailed information on fluctuations and conformational changes. researchgate.net

Hydrogenated bisphenol A (HBPA) exists as three primary stereoisomers: (trans, trans), (cis, trans), and (cis, cis), based on the spatial orientation of the hydroxyl groups. mdpi.com Each of these isomers has a unique three-dimensional shape and conformational preference, which significantly influences its physical properties and how it is incorporated into polymer structures. MD simulations can be used to determine the relative stability of different chair and boat conformations of the cyclohexane rings and the orientation of the hydroxyl groups (axial vs. equatorial). mdpi.comnih.gov Studies on similar dicyclohexano compounds show that MD can effectively sample different conformations and calculate binding free energies, demonstrating the method's utility in analyzing complex ring systems. nih.gov

Table 2: Conformational Characteristics of this compound Isomers

Isomer Hydroxyl Group Orientation Predominant Ring Conformation Expected Impact on Properties
(trans, trans)-HBPA Both equatorial (in the most stable chair form) Chair Promotes denser, more regular molecular chain packing in polymers, leading to higher thermal stability. mdpi.com
(cis, trans)-HBPA One axial, one equatorial Chair Leads to less regular packing, potentially increasing solubility and modifying optical properties in polymers. mdpi.com

| (cis, cis)-HBPA | Both axial (less stable) or one axial/one equatorial after ring flip | Twisted/Chair | Creates significant steric hindrance, resulting in a more distorted and asymmetric structure. mdpi.com |

Prediction and Design of Catalytic Systems and Reaction Pathways

Computational modeling is instrumental in designing and optimizing catalytic processes, such as the synthesis of this compound via the hydrogenation of bisphenol A. xdhg.com.cn Theoretical approaches can be used to predict reaction pathways, identify rate-determining steps, and screen potential catalysts.

For the hydrogenation of BPA, kinetic models based on mechanisms like the Langmuir-Hinshelwood model have been developed. xdhg.com.cn These models use computational data to understand how reactants adsorb onto the catalyst surface and how the subsequent reaction proceeds. DFT calculations can elucidate the interaction between the molecule and the catalyst surface (e.g., Ru, Ni, Rh), helping to identify the most favorable adsorption sites and transition states. xdhg.com.cnmdpi.comresearchgate.net For example, kinetic studies have determined the activation energies for the hydrogenation of BPA and its intermediates, identifying the first hydrogenation step as rate-determining. xdhg.com.cn

Computational studies on related hydrodeoxygenation reactions show that the reaction pathway can be complex, involving steps like hydrogenation, dehydration, and tautomerization. mdpi.comscholaris.ca Theoretical models help to unravel these pathways and predict product selectivity under different conditions (e.g., temperature, H₂ pressure), guiding the rational design of more efficient and selective catalytic systems. mdpi.comacs.org

Structure-Reactivity Relationships from Computational Approaches

A primary goal of computational modeling is to establish clear structure-reactivity relationships, linking a molecule's computed properties to its observed chemical behavior. vub.be For this compound and its precursors, computational methods have successfully connected molecular-level properties to macroscopic outcomes.

QSAR Models : By correlating DFT-calculated electronic descriptors (like HOMO/LUMO energies) of BPA analogs with their experimentally determined activities, QSAR models can be built. researchgate.net These models provide a quantitative basis for understanding how substitutions and structural changes affect reactivity.

Conformation-Property Links : Computational studies have shown that the specific stereoisomer of HBPA used as a monomer has a direct impact on the final properties of polyimides. mdpi.com The (trans, trans) isomer, with its more linear and regular structure, leads to polymers with better thermal stability due to more efficient molecular packing. In contrast, the kinked structure of the (cis, trans) isomer can improve solubility. mdpi.com This demonstrates a direct relationship between the computationally verified conformation and the material's physical properties.

Catalytic Performance : The reactivity of BPA during hydrogenation is influenced by its molecular structure. Computational models show how the molecule interacts with the catalyst surface, and how this interaction governs the reaction rate and the formation of intermediates. xdhg.com.cn The established kinetic model, supported by computational data, provides a predictive tool for optimizing reaction conditions for the synthesis of this compound. xdhg.com.cn

Dicyclohexanol Propane As a Monomer in Polymer Chemistry

Dicyclohexanol propane (B168953) in Polycarbonate Synthesis and Engineering

The incorporation of dicyclohexanol propane into polycarbonate backbones leads to materials with distinct properties suitable for various engineering applications. The rigidity of its dual cyclohexyl rings contributes significantly to the thermal and mechanical characteristics of the final polymer.

The primary method for synthesizing polycarbonates from this compound is melt transesterification. google.com This process involves the reaction of the diol (this compound) with a carbonic acid diester, such as diphenyl carbonate (DPC), at high temperatures and under vacuum.

The general mechanism proceeds as follows:

Initial Transesterification: A hydroxyl group from this compound attacks the carbonyl carbon of the diphenyl carbonate. This results in the formation of a carbonate-alcohol intermediate and the elimination of a phenol (B47542) molecule.

Polycondensation: This process continues as the newly formed hydroxyl- and phenoxy-terminated chains react with other monomers and oligomers. The reaction is driven to completion by the continuous removal of the phenol byproduct under vacuum, which shifts the equilibrium towards the formation of high molecular weight polymer chains. scispace.com

The reaction can be represented by the polycondensation of this compound with a generic diaryl carbonate: n HO-R-OH + n ArO-CO-OAr ⇌ [-O-R-O-CO-]n + 2n ArOH (where R represents the 2,2-bis(cyclohexyl)propane group and Ar is an aryl group)

Catalysts, often based on titanium, tin, or alkali metals, are typically employed to accelerate the rate of this ester exchange reaction. researchgate.net The high purity of the this compound monomer is critical, as monofunctional impurities can act as chain terminators, preventing the attainment of high molecular weight polymers. google.com

The utilization of carbon dioxide (CO2) as a C1 feedstock for polymer synthesis represents a more sustainable approach to polycarbonate production. rsc.org While the direct copolymerization of CO2 with diols like this compound is challenging, indirect routes are employed. A common strategy involves a two-step process:

Synthesis of Cyclic Carbonates: First, CO2 is reacted with epoxides to form cyclic carbonates.

Ring-Opening Polymerization or Transesterification: These cyclic carbonates can then be used in polymerization reactions. Alternatively, polycarbonates derived from the copolymerization of CO2 and epoxides, such as poly(cyclohexene carbonate), can undergo subsequent transesterification in the melt with diols like this compound to create new polycarbonate structures. google.com

Another approach involves the reaction of diols with CO2 in the presence of a base and a co-reagent to form the polycarbonate directly, although the specific application of this method with this compound requires careful selection of catalytic systems to achieve high molecular weights. mdpi.com These CO2-based polyols can deliver a significantly lower global warming impact compared to conventional petroleum-based polyols. nordmann.global

This compound exists as a mixture of three stereoisomers: trans,trans, cis,trans, and cis,cis, referring to the relative positions of the hydroxyl groups on the cyclohexane (B81311) rings. The specific isomeric composition of the monomer has a profound impact on the architecture and properties of the resulting polycarbonate. google.com

The stereochemistry of the cyclohexylene unit significantly affects the final polymer's properties. researchgate.net The trans isomer has a more linear and rigid conformation, which allows for more efficient chain packing. In contrast, the cis isomer introduces a "kink" into the polymer chain. researchgate.net

Table 1: Effect of this compound Isomerism on Polycarbonate Properties

Isomer Content Polymer Chain Conformation Resulting Polymer Property
High trans,trans content More linear, rigid, ordered packing Semicrystalline, higher glass transition temperature (Tg), higher melting temperature (Tm), improved mechanical strength

This table is a generalized representation based on established principles of polymer stereochemistry. researchgate.netvt.edu

Consequently, controlling the cis/trans ratio of the this compound monomer is a critical tool for tuning the final properties of the polycarbonate. researchgate.net Polymers rich in the trans isomer tend to be semicrystalline with higher thermal stability, while those with a higher cis content are typically amorphous and transparent. researchgate.netvt.edu The use of a consistent isomer mixture is essential for producing polymers with reproducible properties. google.com

CO2-Based Polycarbonates Utilizing this compound

This compound in Polyurethane Chemistry

In polyurethane (PU) chemistry, this compound functions as a cycloaliphatic diol chain extender. Its rigid, bulky structure is used to enhance the performance of the resulting polyurethane, particularly in applications requiring high durability, thermal stability, and chemical resistance.

The fundamental reaction in polyurethane synthesis is the polyaddition of a diol with a diisocyanate. l-i.co.uk When this compound is used, its two hydroxyl groups react with the isocyanate (-NCO) groups of a diisocyanate monomer, such as methylene (B1212753) diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HMDI). google.com

The reaction mechanism is a step-growth polymerization:

The oxygen atom of a hydroxyl group on the this compound acts as a nucleophile, attacking the electrophilic carbon atom of an isocyanate group.

This addition reaction forms a urethane (B1682113) linkage (-NH-CO-O-).

As this compound is difunctional, this reaction propagates at both ends, leading to the formation of long, linear polyurethane chains. essentialchemicalindustry.org

The reaction proceeds readily, often at room or slightly elevated temperatures, and can be accelerated by catalysts such as tertiary amines or organometallic compounds (e.g., dibutyltin (B87310) dilaurate). l-i.co.ukgoogle.com

As a diol, this compound is primarily a chain extender, contributing to the formation of the "hard segments" in segmented polyurethanes. surrey.ac.uk These hard segments, composed of the diisocyanate and the chain extender (this compound), provide structural integrity and influence the polymer's mechanical properties. The bulky and rigid cycloaliphatic structure of this compound imparts stiffness and raises the glass transition temperature of the hard segments.

While this compound itself does not induce crosslinking (as it only has two reactive hydroxyl groups), it is a key component in crosslinked polyurethane networks. Crosslinking is achieved by introducing monomers with a functionality greater than two. essentialchemicalindustry.org This can be done by:

Including a polyol with three or more hydroxyl groups (e.g., trimethylolpropane) in the formulation. essentialchemicalindustry.orgmdpi.com

Using a polyisocyanate with a functionality greater than two.

Table 2: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
This compound 2,2-bis(4-hydroxycyclohexyl)propane; Hydrogenated Bisphenol A (HBPA) C15H28O2
Diphenyl carbonate DPC C13H10O3
Phenol Carbolic acid C6H6O
Carbon dioxide CO2
Methylene diphenyl diisocyanate MDI C15H10N2O2
Hexamethylene diisocyanate HMDI C8H12N2O2

Side Reactions and Their Mechanistic Implications in Polyurethane Synthesis

In the synthesis of polyurethanes, the primary reaction involves the polyaddition of a diisocyanate with a polyol, such as this compound, to form urethane linkages. researchgate.netelastas.lt However, under certain conditions, particularly with an excess of isocyanate or at elevated temperatures, several side reactions can occur, leading to the formation of allophanate (B1242929) and biuret (B89757) linkages. researchgate.netulprospector.com These reactions introduce branching and cross-linking into the polymer structure, significantly affecting the final properties of the polyurethane. mdpi.com

The formation of an allophanate linkage occurs when an isocyanate group (NCO) reacts with a hydrogen atom of an already formed urethane group (NH-COO). researchgate.netmdpi.com This reaction is typically catalyzed and is more likely at higher temperatures. researchgate.netulprospector.com The resulting allophanate is a trifunctional branch point, which can lead to a cross-linked network. The thermal stability of these linkages is a critical factor; allophanate bonds derived from aromatic isocyanates are generally less thermally stable than those from aliphatic isocyanates. unimi.it

Similarly, biuret linkages are formed from the reaction of an isocyanate group with a urea (B33335) group. researchgate.net Urea groups themselves are often the product of a side reaction between isocyanates and any residual water present in the reaction mixture. elastas.ltl-i.co.uk The subsequent reaction of the urea's N-H group with another isocyanate molecule yields a biuret linkage, which also acts as a cross-linking site. osti.gov

The extent of these side reactions is influenced by several factors:

Stoichiometry : An excess of the isocyanate component relative to the polyol increases the probability of allophanate and biuret formation. unimi.it

Temperature : Higher reaction temperatures promote the formation of these cross-links. researchgate.net

Catalyst : The type and concentration of the catalyst can influence the rate of both the primary urethane reaction and the secondary allophanate/biuret reactions, sometimes reducing the temperature required for their formation. unimi.itl-i.co.uk

These side reactions, while sometimes considered undesirable, can also be intentionally promoted to achieve a desired degree of cross-linking, thereby enhancing the rigidity and thermal stability of the final polyurethane material. mdpi.com However, the formation of these bonds can also make the polymer more complex and harder to process. researchgate.net

This compound in Epoxy Resin Formulations

This compound, also known as hydrogenated bisphenol A (HBPA), is a key raw material in the formulation of specialized epoxy resins. google.comechemi.com Its saturated cycloaliphatic structure imparts unique properties to the resulting epoxy systems, distinguishing them from conventional bisphenol A (BPA)-based epoxies. echemi.com

Curing Mechanisms and Kinetic Studies in Epoxy Systems

The curing of epoxy resins based on this compound involves the ring-opening polymerization of the epoxide groups to form a cross-linked thermoset network. wikipedia.org The mechanism and kinetics of this process are highly dependent on the type of curing agent (hardener) used. cnrs.fr Common hardeners include amines and anhydrides. acs.org

Cycloaliphatic epoxies, such as those derived from this compound, generally exhibit lower reactivity towards nucleophilic hardeners like amines compared to aromatic BPA-based epoxies. wikipedia.orgcore.ac.uk This is because the electron-withdrawing effect of the aromatic ring in BPA resins makes the epoxide carbon more susceptible to nucleophilic attack. core.ac.uk Consequently, the curing of cycloaliphatic epoxies often requires higher temperatures or the use of suitable accelerators. wikipedia.orggoogle.com

Kinetic studies of the curing process are frequently conducted using techniques like Differential Scanning Calorimetry (DSC). cnrs.frbohrium.com DSC measures the heat flow associated with the curing reaction, allowing for the determination of key kinetic parameters such as the activation energy (Ea) and the reaction order. cnrs.frbohrium.com For example, studies on various cycloaliphatic epoxy resins cured with anhydrides have reported activation energies in the range of 67–72 kJ/mol. cnrs.fr Kinetic models, such as the Sestak-Berggren (SB) model, are often used to describe the complex curing behavior. cnrs.fr Non-isothermal DSC analyses have shown that hydrogenated bisphenol A epoxy has a lower curing reactivity than standard bisphenol A epoxy, though it can still be cured effectively. researchgate.net

Structure-Reactivity Correlations in Epoxy Polymerization

The structure of the epoxy monomer plays a crucial role in determining its reactivity during polymerization. For epoxies derived from this compound, the key structural feature is the presence of the saturated cycloaliphatic (cyclohexyl) rings instead of aromatic rings. echemi.com

This structural difference has several implications for reactivity:

Electronic Effects : Aromatic rings in BPA epoxies are electron-withdrawing, which activates the epoxide ring towards nucleophilic attack by hardeners like amines. core.ac.uk The aliphatic cyclohexane ring lacks this strong electronic effect, resulting in lower intrinsic reactivity with nucleophiles. wikipedia.org

Ring Strain : Cycloaliphatic epoxides often possess high ring strain, which can accelerate cationic ring-opening polymerization. researchgate.netresearchgate.net This makes them highly reactive in systems initiated by UV radiation or Lewis acids, where polymerization proceeds via a cationic mechanism rather than nucleophilic addition. mdpi.com

Steric Hindrance : The bulky, non-planar cyclohexane rings can create steric hindrance around the reactive sites, potentially influencing the rate of reaction. researchgate.net However, this same rigidity contributes to a higher glass transition temperature and improved mechanical properties in the cured polymer. iust.ac.ir

These structure-reactivity relationships mean that formulation strategies for this compound-based epoxies must be tailored accordingly. While they may be less reactive in traditional amine-curing systems, they are well-suited for cationic curing or high-temperature anhydride (B1165640) curing, where their unique structural features can be leveraged to produce high-performance materials. wikipedia.orgmdpi.com

Copolymerization and Terpolymerization Studies Involving this compound

This compound (hydrogenated bisphenol A) can be utilized as a monomer not only for homopolymers but also in the synthesis of copolymers and terpolymers to tailor material properties. google.comgoogle.com

In copolymerization , this compound or its derivatives can be reacted with other monomers. Patents describe the copolymerization of HBPA-based monomers with other aliphatic or aromatic monomers, such as various diols and dicarboxylic acids, to produce a range of polymers including polyesters, polycarbonates, and polyurethanes. google.comgoogle.com This approach allows for the creation of polymers with properties that are intermediate between those of the respective homopolymers, or with entirely new characteristics. For instance, incorporating the rigid and stable cycloaliphatic structure of HBPA can enhance the thermal stability and weatherability of the final copolymer.

Terpolymerization , the polymerization of three distinct monomers, offers an even greater degree of control over the final polymer's architecture and properties. While specific studies focusing on the terpolymerization of this compound are not widely documented, the principles are well-established for related systems. For example, the terpolymerization of epoxides (such as those derived from HBPA), carbon dioxide (CO₂), and cyclic anhydrides can produce poly(ester-co-carbonate)s. researchgate.net In such reactions, the presence of CO₂ can effectively prevent undesirable side reactions like the homopolymerization of the epoxide. mdpi.com Chiral catalysts have been used in the enantioselective terpolymerization of different epoxides with anhydrides to create novel polyesters with controlled stereochemistry and gradient or random monomer distribution. nih.gov These advanced polymerization techniques demonstrate the potential for creating complex and functional materials by incorporating monomers like this compound into multicomponent polymer chains.

Table 2: Compounds Mentioned in the Article

Mechanistic Investigations of Material Properties Derived from Dicyclohexanol Propane Based Polymers

Crystallinity Mechanisms in Dicyclohexanol propane-Derived Polymers

The ability of a polymer to crystallize is fundamentally linked to the regularity and mobility of its molecular chains. The introduction of a dicyclohexanol propane (B168953) unit can induce significant changes in the crystallization behavior of the resulting polymer.

The table below illustrates the expected influence of incorporating this compound into different polymer backbones on their crystalline properties, based on findings from analogous systems.

Polymer TypeExpected Influence of this compoundRationale
PolyamideDecreased crystallinity and melting pointDisruption of hydrogen bonding and chain regularity by the bulky cycloaliphatic structure. rsc.org
Polyester (B1180765)Eutectic behavior in copolyesters, with crystallinity dependent on composition. wiley.comThe rigid this compound unit can inhibit the crystallization of the other comonomer units.
PolycarbonateLikely reduction in crystallinityThe bulky structure would hinder the ordered packing of chains.

Crystallization in polymers proceeds through two main stages: nucleation, the initial formation of small, ordered crystalline regions, and subsequent crystal growth. The energy barrier for nucleation and the rate of crystal growth are critical factors. The presence of a this compound unit is expected to influence both of these processes.

The introduction of such a bulky, non-planar moiety can increase the free energy barrier for crystal nucleation, making it a less favorable process. Research on polyamide 66 copolymers with alicyclic structures has indicated that the crystallization process is controlled by the free energy barrier for crystal nucleation and the activation energy for crystal units to cross the phase interface. rsc.org The incorporation of the this compound unit would likely increase this activation energy, thus slowing down the crystallization kinetics.

Furthermore, the bulky cyclohexyl groups can impede the diffusion and arrangement of polymer chains at the crystal growth front, thereby retarding the rate of crystal growth. This can lead to the formation of smaller and less perfect crystals.

The final degree of crystallinity in a polymer is not solely dependent on its molecular structure but is also heavily influenced by the processing conditions. Key parameters include the cooling rate from the melt, annealing temperature, and applied stress or shear.

For polymers containing this compound, a slow cooling rate from the molten state would provide more time for the polymer chains to overcome the steric hindrance imposed by the cyclohexyl groups and organize into crystalline lamellae. Conversely, rapid quenching would likely freeze the chains in a disordered, amorphous state.

Annealing, which involves holding the polymer at a temperature between its glass transition and melting temperatures, can promote further crystallization by providing the necessary molecular mobility for chain rearrangement into more stable crystalline structures. The application of stress or shear during processing can also induce chain alignment and promote crystallization.

The following table summarizes the anticipated effects of various processing conditions on the crystallinity of this compound-based polymers.

Processing ConditionExpected Effect on CrystallinityMechanism
Slow Cooling RateIncreased CrystallinityAllows more time for chain mobility and ordering.
Rapid QuenchingDecreased CrystallinityFreezes chains in a disordered state.
AnnealingIncreased CrystallinityProvides thermal energy for chain rearrangement and crystal perfection.
Applied Stress/ShearIncreased CrystallinityPromotes chain alignment, which can act as a precursor for crystallization.

Nucleation and Crystal Growth Mechanisms

Flame Retardancy Mechanisms in this compound-Containing Polymer Systems

Condensed phase flame retardancy mechanisms act within the solid polymer to reduce flammability. This is often achieved through the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases. crepim.commsb.se

The cycloaliphatic structure of this compound may contribute to char formation. Upon thermal decomposition, the cyclohexane (B81311) rings can undergo dehydrogenation and cross-linking reactions, leading to the formation of a carbonaceous residue. This inherent char-forming tendency can be enhanced by the presence of other flame-retardant elements, such as phosphorus. Phosphorus-containing flame retardants can promote dehydration and cross-linking, leading to a more stable and insulating char. msb.semdpi.com

Intumescent systems, which swell to form a foamed cellular char layer, provide an even more effective barrier. crepim.com While this compound itself is not an intumescent agent, its presence in a polymer matrix could potentially influence the properties of the intumescent char formed by other additives.

The table below outlines potential condensed phase flame retardancy mechanisms in polymers containing this compound.

MechanismDescriptionRole of this compound
Char Formation Formation of a carbonaceous layer that insulates the polymer and reduces fuel release. msb.seThe alicyclic structure can contribute to char formation through dehydrogenation and cross-linking.
Intumescence Swelling to form a foamed, insulating char layer. crepim.comMay influence the physical properties and integrity of the char formed by intumescent additives.
Protective Layer Formation Formation of a glassy or ceramic-like protective layer.Can act as a scaffold for the formation of a protective layer in the presence of certain flame retardants (e.g., phosphorus-based).

Gas phase flame retardancy mechanisms act in the vapor phase above the burning polymer to extinguish the flame. This is typically achieved by interrupting the radical chain reactions of combustion or by diluting the flammable gases and oxygen. crepim.comcrepim.fr

The this compound moiety itself is not expected to have a significant gas phase flame-retardant effect. However, polymers containing this unit are often formulated with flame retardants that are active in the gas phase. For example, phosphorus-containing flame retardants can release phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process, thereby quenching the flame. mdpi.com

Nitrogen-containing flame retardants can release non-flammable gases like ammonia (B1221849) (NH3) and nitrogen (N2) upon decomposition. acs.org These gases dilute the fuel and oxygen in the flame, reducing the combustion efficiency. A synergistic effect is often observed between phosphorus and nitrogen-containing flame retardants. acs.org

The potential gas phase flame retardancy mechanisms in a this compound-based polymer system containing appropriate additives are summarized below.

MechanismDescriptionPotential Influence of Polymer System
Radical Trapping Scavenging of high-energy radicals (H•, OH•) that sustain the flame. mdpi.comPhosphorus-containing additives can release active phosphorus radicals into the gas phase.
Dilution Release of non-flammable gases that dilute the fuel and oxygen concentration in the flame. acs.orgNitrogen-containing additives can release inert gases like N2 and NH3.

Gas Phase Mechanisms (Radical Trapping, Dilution)

Mechanistic Aspects of Thermal Stability and Degradation Pathways

The thermal stability of polymers derived from this compound is a critical factor for their processing and end-use applications. These polymers, particularly polycarbonates and polyesters, generally exhibit good thermal stability due to their cycloaliphatic structure, which imparts rigidity and requires significant energy to initiate bond cleavage. echemi.comgantrade.com However, at elevated temperatures, they undergo degradation through complex chemical pathways.

The thermal degradation of this compound-based polycarbonate (PHBPA) primarily proceeds through several key reactions. researchgate.netspringerprofessional.de Studies using techniques like Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) have identified the main degradation mechanisms:

Chain Scission: The initial and one of the most significant degradation pathways is the scission of the polymer chain. This is often initiated at the isopropylidene linkage, which is considered a relatively weak point in the backbone. researchgate.netcore.ac.ukmarquette.edu

Hydrolysis/Alcoholysis: The carbonate linkages are susceptible to attack by water or alcohol molecules, especially at high temperatures. researchgate.netcore.ac.ukacs.org This leads to the cleavage of the carbonate group and the formation of hydroxyl-terminated chains and smaller molecules like bisphenol A (in cases where the aromatic analogue is present as an impurity or degradation product). researchgate.netmarquette.edu

Decarboxylation: The loss of carbon dioxide from the carbonate group is another important degradation reaction. researchgate.netspringerprofessional.deacs.org This process can lead to the formation of ether linkages within the polymer chain. acs.org Isothermal pyrolysis experiments have shown that decarboxylation can begin at temperatures as low as 225°C. researchgate.netspringerprofessional.de

Rearrangement Reactions: Fries rearrangement is a potential reaction pathway where the carbonate linkage can rearrange to form other structures. researchgate.netspringerprofessional.de

For this compound-based polyesters, the degradation mechanism also involves random chain scission of the ester linkage. dtic.mil The presence of a β-hydrogen in the diol portion allows for a classic cyclic elimination reaction, leading to the formation of a carboxylic acid end-group and an olefinic end-group. dtic.mil The stability of these polyesters is influenced by the specific structure of the diacid and diol used in their synthesis. dtic.mil

The thermal stability of these polymers can be quantified using TGA, which measures weight loss as a function of temperature.

Table 2: Thermal Decomposition Data for this compound-Based Polymers and Analogues

Polymer Type Onset Decomposition Temperature (Td) Temperature at Max. Decomposition Rate Key Degradation Pathways
Hydrogenated Bisphenol A Polycarbonate (PHBPA) ~225°C (Isothermal) 425-600°C (Dynamic) Chain scission, Hydrolysis, Decarboxylation, Fries Rearrangement researchgate.netspringerprofessional.de
Aliphatic Polyesters ~275°C 420-430°C Ester bond scission (β-hydrogen transfer), Decarboxylation dtic.mil

This table compiles data from various studies on polymers with similar structural features to provide a representative overview.

The cycloaliphatic rings in the this compound monomer generally enhance the thermal stability compared to their linear aliphatic counterparts. vt.edu The rigid ring structure restricts chain mobility and increases the energy barrier for bond rotation and scission.

Emerging Research Directions and Future Outlook

Novel Derivatizations and Functionalizations of Dicyclohexanol propane (B168953)

The functional hydroxyl groups of dicyclohexanol propane serve as versatile handles for a wide range of chemical modifications, enabling the synthesis of novel derivatives with tailored properties. Research is actively exploring new esterification and etherification reactions to create unique monomers for polymerization. For instance, this compound can be reacted with various dicarboxylic acids to form new polyesters. One example is the melt polymerization with adipic acid to produce poly[2,2-bis(4-oxycyclohexyl)propane adipate], a polyester (B1180765) with a glass transition temperature (Tg) of 75°C and a melting temperature (Tm) of 200°C. researchgate.net

Furthermore, the synthesis of epoxy resins based on this compound is a significant area of research. These resins are produced by reacting this compound with epichlorohydrin. tetrawill.com The resulting hydrogenated bisphenol A epoxy resins exhibit superior weather resistance compared to conventional BPA-based epoxies, making them suitable for high-performance coatings and electronic packaging. echemi.comdebornchem.com Researchers are also investigating the synthesis of degradable epoxy resins by reacting this compound with compounds like cyclohexane (B81311) dimethanol vinyl glycidyl (B131873) ether, creating acetal (B89532) linkages that allow for controlled decomposition under acidic conditions. researchgate.net

Another area of exploration is the synthesis of polycarbonates through melt transesterification of this compound with diphenyl carbonate. ecust.edu.cn Studies have shown that the choice of catalyst, such as lithium chloride, is crucial for achieving high molecular weight polycarbonates with good thermal properties. ecust.edu.cn The development of these novel derivatizations is expanding the toolbox for polymer chemists, allowing for the creation of materials with precisely controlled characteristics.

Integration into Advanced Materials Systems (e.g., Nanocomposites, Smart Materials)

The unique properties of this compound-based polymers make them ideal candidates for integration into advanced materials systems. In the realm of nanocomposites, these polymers can serve as a robust matrix for various nanofillers, leading to materials with enhanced mechanical, thermal, and barrier properties. The improved compatibility of the cycloaliphatic structure with certain nanoparticles can lead to better dispersion and interfacial adhesion, which are critical for performance.

This compound-based polymers are also being explored for use in "smart materials" that can respond to external stimuli. For example, shape memory polymers have been developed using epoxies derived from this compound. researchgate.net These materials can be programmed to remember a specific shape and return to it when triggered by a stimulus like heat. The thermal stability and mechanical integrity provided by the this compound backbone are advantageous for these applications.

Furthermore, the excellent weather and UV resistance of polymers derived from this compound make them suitable for advanced coatings and adhesives for outdoor applications, including in the aerospace and automotive industries. echemi.comgoogle.com Research is focused on formulating these polymers into coatings that offer long-term protection against environmental degradation. The low viscosity and good processability of some this compound epoxy resins also make them attractive for use in electrical insulation materials and as encapsulants for electronic components like LEDs. echemi.comtetrawill.com

Biotransformation and Bio-based Pathways for this compound

While the primary production route for this compound is the hydrogenation of bisphenol A, there is growing interest in developing more sustainable, bio-based pathways. echemi.com This includes exploring the potential for enzymatic reactions to either synthesize the monomer itself or to create polymers from it.

One area of research involves the use of enzymes, such as tyrosinase, for the oxidation of phenolic compounds. nih.gov While this is more directly related to the precursor, bisphenol A, the principles could potentially be adapted for transformations of related cycloaliphatic structures. Enzymatic polymerization, using enzymes like peroxidases, has been shown to be a viable method for creating polymers from various phenolic and aniline (B41778) derivatives under mild conditions. h-its.org This "green chemistry" approach could offer an environmentally friendly alternative to traditional polymerization methods.

The concept of a circular economy is also driving research into bio-based alternatives for the entire lifecycle of plastics. For instance, researchers are investigating the use of renewable resources like curcumin (B1669340) to synthesize bio-based polycarbonates, which could potentially be coupled with the chemical recycling of existing fossil-based polycarbonates. nih.gov While not directly involving this compound, these studies highlight the trend towards integrating bio-based feedstocks and recycling streams, a direction that could influence the future production and use of this compound.

Life Cycle Assessment and End-of-Life Considerations for this compound-based Materials

The primary production method for this compound involves the hydrogenation of bisphenol A, a process that requires catalysts and energy. google.com Life cycle assessments would need to consider the inputs and outputs of this process.

A significant area of research is the chemical recycling of polymers. For polycarbonates, including those that could be derived from this compound, methods like hydrolysis, alcoholysis, and hydrogenolysis are being explored to break the polymer down into its constituent monomers. researchgate.netresearchgate.net For example, ruthenium-based catalysts have been used for the hydrogenative depolymerization of poly(bisphenol A carbonate) back to bisphenol A and methanol, which can then be reused. d-nb.info Similar principles could be applied to the recycling of this compound-based polymers.

The development of degradable polymers containing this compound is another promising end-of-life strategy. As mentioned earlier, incorporating acetal linkages into the polymer backbone allows for controlled degradation under specific conditions, facilitating the recovery of valuable components like carbon fibers from composites. researchgate.net

Unexplored Reaction Pathways and Catalytic Systems

The field of this compound chemistry still holds many opportunities for discovering novel reaction pathways and more efficient catalytic systems. While established methods for polymerization exist, there is always a need for catalysts that offer higher activity, better selectivity, and improved performance under milder conditions.

For instance, in the synthesis of polycarbonates from this compound, research continues to screen for new and more effective catalysts. ecust.edu.cn The development of one-dimensional nickel-palladium catalysts has shown promise for the highly selective hydrogenation of bisphenol A to the desired trans/trans isomer of this compound, which can lead to polymers with improved mechanical properties. researchgate.net

Furthermore, exploring unconventional polymerization techniques could lead to new materials with unique architectures and properties. This might include investigating stereoselective polymerization to control the tacticity of the polymer chains, which can have a significant impact on the material's physical properties. The application of flow chemistry and other advanced process technologies could also lead to more efficient and scalable production of this compound-based polymers. The exploration of reactions like the Diels-Alder polymerization or the use of perfluorocyclobutane linkages for cross-linking could also open up new possibilities for creating robust and versatile materials from this valuable monomer. google.com

Q & A

Q. What are the established methods for synthesizing dicyclohexanol propane (HBPA), and how can reaction conditions be optimized for laboratory-scale preparation?

HBPA is primarily synthesized via catalytic hydrogenation of bisphenol A (BPA) using transition metal catalysts. Key methods include:

  • Ruthenium-based catalysts (e.g., Ru/MCM-41) in aqueous solvents, achieving high selectivity under mild conditions (100–150°C, 30–50 bar H₂) .
  • Nickel catalysts doped with alkaline earth metals (e.g., Mg or Ca), which enhance hydrogenation efficiency in organic solvents like ethanol .
  • Batch reactor setups with rigorous temperature and pressure monitoring to avoid over-hydrogenation byproducts.
    Optimization strategies: Adjust catalyst loading (typically 1–5 wt%), solvent polarity, and H₂ flow rates to balance reaction rate and product purity. Validate outcomes via HPLC (≥95% purity) and hydroxyl value analysis (≥435 mg KOH/g) .

Q. What analytical techniques are recommended for characterizing HBPA’s purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95%) and detect residual BPA or cyclohexanol derivatives .
  • Hydroxyl Value Titration : Measure active hydroxyl groups (target ≥435 mg KOH/g) to confirm complete hydrogenation .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the absence of aromatic protons (δ 6.5–7.5 ppm) and confirm the cyclohexanol structure .
  • Melting Point Analysis : Compare observed values (58–64°C) against literature to assess crystallinity .

Q. What safety protocols are critical when handling HBPA in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves (tested for permeation resistance), and P95 respirators to mitigate inhalation risks .
  • Ventilation : Use fume hoods during synthesis to prevent exposure to H₂ gas and solvent vapors.
  • Storage : Store HBPA in airtight containers at <25°C, away from oxidizers and strong acids .

Advanced Research Questions

Q. How do catalyst design and solvent selection influence the selectivity and efficiency of HBPA synthesis?

  • Catalyst Design : Mesoporous supports (e.g., MCM-41) increase Ru dispersion, improving H₂ activation and reducing side reactions like cyclohexanol dehydration . Alkaline earth dopants (e.g., MgO) on Ni catalysts enhance electron density, favoring C=O hydrogenation over aromatic ring saturation .
  • Solvent Effects : Polar solvents (e.g., water) stabilize intermediates in Ru-catalyzed reactions, while ethanol enhances Ni catalyst activity by reducing surface oxidation .
    Methodological tip: Conduct kinetic studies (e.g., time-resolved GC-MS) to map hydrogenation pathways and identify rate-limiting steps.

Q. What experimental approaches can resolve contradictions in reported thermodynamic properties of HBPA, such as melting point variability?

Discrepancies in melting points (58–64°C) may arise from polymorphic forms or impurities. To address this:

  • Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles (5°C/min) to detect polymorph transitions .
  • Thermogravimetric Analysis (TGA) : Correlate weight loss with decomposition events (e.g., dehydration above 150°C) .
  • Recrystallization Studies : Test solvents (e.g., methanol vs. acetone) to isolate pure crystalline phases and validate melting ranges .

Q. How can researchers design experiments to assess HBPA’s stability under extreme conditions (e.g., high temperature/pH) for material science applications?

  • Thermal Stability : Use TGA in N₂ atmosphere (25–400°C) to identify decomposition thresholds and residues .
  • Hydrolytic Stability : Reflux HBPA in acidic/alkaline solutions (pH 2–12) and monitor structural changes via FTIR (e.g., OH peak broadening) .
  • Accelerated Aging Studies : Expose HBPA to UV light (λ = 254 nm) and analyze photodegradation products via LC-MS .

Methodological Resources

  • Catalytic Studies : Refer to Yen et al. (2011) for Ru/MCM-41 kinetics and Carrieres et al. (1977) for batch reactor designs .
  • Safety Protocols : Follow OSHA/NIOSH guidelines for respirator selection and glove compatibility matrices .
  • Analytical Standards : Use USP/Ph.Eur. monographs for HPLC calibration and titration methods .

Note : Avoid citing non-peer-reviewed sources (e.g., commercial websites). Cross-validate data using multiple experimental replicates and statistical analysis (e.g., ANOVA for batch variability).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.